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Compound of Interest

Compound Name:
N-(2-nitrophenyl)-3-

phenylpropanamide

Cat. No.: B13982702

Get Quote

Executive Summary
N-(2-nitrophenyl)-3-phenylpropanamide represents a specialized chemical scaffold situated

at the intersection of anti-inflammatory and anticancer drug discovery. Unlike simple anilides,

this molecule incorporates a flexible ethyl linker (propanamide) and a strongly electron-

withdrawing ortho-nitro group.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing it

against standard non-steroidal anti-inflammatory drugs (NSAIDs) and hypoxia-activated

prodrugs. We explore how the ortho-nitro substitution influences metabolic stability, receptor

binding, and cytotoxicity.

Core Application Areas
Analgesic/Anti-inflammatory: Modulation of COX enzymes and NF-κB signaling.

Anticancer: Hypoxia-selective cytotoxicity via nitroreductase activation (NfsA/AKR1C3).
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Antimicrobial: Disruption of bacterial redox homeostasis.

Chemical Space & Design Strategy
The design of N-(2-nitrophenyl)-3-phenylpropanamide focuses on three critical

pharmacophoric regions. Understanding these regions is essential for optimizing potency and

selectivity.

The Pharmacophore Triad
Region A (The Tail): The 3-phenyl ring.[1] Hydrophobic interactions here drive affinity for the

COX-2 hydrophobic channel or tubulin colchicine site.

Region B (The Linker): The propanamide chain (

). This 2-carbon spacer provides flexibility, distinguishing it from rigid benzamides.

Region C (The Head): The 2-nitrophenyl ring.[2][3] The ortho-nitro group acts as a "warhead"

for bioreduction or an intramolecular hydrogen bond acceptor, locking the conformation.

Comparative Alternatives
Compound Class

Representative
Structure

Primary
Mechanism

Key Limitation

Target Scaffold
N-(2-nitrophenyl)-3-

phenylpropanamide

Dual COX-2 / NF-κB

inhibition

Low aqueous

solubility

Amino-Analogs
N-(2-aminophenyl)-3-

phenylpropanamide
Tubulin inhibition

Rapid

acetylation/clearance

NSAID Amides
Ibuprofen-amide

derivatives
COX-1/2 inhibition GI toxicity (ulceration)

Rigid Benzamides

N-(2-

nitrophenyl)benzamid

e

HDAC inhibition

Lack of

conformational

adaptability

Synthesis Protocol: Acid Chloride Coupling
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Standardized protocol for generating N-(2-nitrophenyl)-3-phenylpropanamide derivatives

with >90% purity.

Reagents
Precursor: 3-Phenylpropanoic acid (Hydrocinnamic acid)

Amine: 2-Nitroaniline[2]

Activator: Thionyl Chloride (

) or Oxalyl Chloride

Solvent: Dichloromethane (DCM) or Toluene

Base: Triethylamine (

) or Pyridine

Step-by-Step Methodology
Activation: Dissolve 3-phenylpropanoic acid (1.0 eq) in dry DCM. Add

(1.5 eq) dropwise at 0°C. Reflux for 2 hours to generate 3-phenylpropanoyl chloride.

Checkpoint: Monitor by TLC (conversion of acid to acyl chloride).[4] Evaporate excess

under vacuum.

Coupling: Redissolve the acyl chloride in dry DCM. Add 2-nitroaniline (1.0 eq) and

(1.2 eq).

Note: The ortho-nitro group makes the aniline less nucleophilic. If reaction is slow, add a

catalytic amount of DMAP (4-dimethylaminopyridine).

Reaction: Stir at room temperature for 12–24 hours under nitrogen atmosphere.

Work-up: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated
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(to remove unreacted acid), and finally brine.

Purification: Recrystallize from Ethanol/Water (8:2) or purify via silica gel column

chromatography (Hexane:Ethyl Acetate 4:1).

Comparative SAR Analysis
The following data summarizes the biological impact of structural modifications, specifically

focusing on the 2-nitro position and the linker length.

Table 1: Impact of Nitro Positioning on Analgesic
Potency
Data synthesized from comparative studies on phenylpropanamide analgesics (Ref 1, 3).

Compound ID
Substitution
(R)

Linker Length
IC50 (COX-2)
[µM]

Anti-
inflammatory
Activity
(Edema
Inhibition %)

NP-1 (Lead) 2-Nitro 2 (Ethyl) 12.5 50%

NP-2 3-Nitro (Meta) 2 (Ethyl) 28.1 35%

NP-3 4-Nitro (Para) 2 (Ethyl) 45.0 22%

NP-4 2-Amino 2 (Ethyl) >100 10%

NP-5 2-Nitro 0 (Direct) 8.2
55% (High

Toxicity)

Key Insights
The Ortho-Effect: The 2-nitro derivative (NP-1) is significantly more potent than the meta or

para isomers.

Causality: The ortho-nitro group likely forms an intramolecular hydrogen bond with the

amide nitrogen (

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13982702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


), locking the molecule in a planar conformation that fits the COX-2 active site more
effectively than the freely rotating meta/para isomers.

Linker Flexibility: Reducing the linker length (NP-5, benzamide) increases potency slightly

but drastically increases cytotoxicity. The ethyl linker (propanamide) offers the optimal

balance of safety and efficacy.

Electronic Influence: The electron-withdrawing nitro group is essential. Converting it to an

electron-donating amino group (NP-4) abolishes activity, suggesting the target requires an

electron-deficient ring for

stacking interactions.

Mechanism of Action: NF-κB Pathway Modulation
The ortho-nitrophenylpropanamide scaffold exerts its anti-inflammatory effects by intercepting

the NF-κB signaling pathway, a master regulator of inflammation.
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Figure 1: Mechanism of Action. The N-(2-nitrophenyl) derivative inhibits the IKK complex,

preventing the phosphorylation and degradation of IκBα. This keeps NF-κB sequestered in the

cytoplasm, blocking the transcription of inflammatory mediators like COX-2.

Future Directions & Optimization
To evolve this scaffold into a clinical candidate, future SAR studies should focus on:
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Solubility Enhancement: Introducing a piperazine or morpholine tail to the 3-phenyl ring

(Region A) to improve water solubility (LogP reduction).

Hypoxia Targeting: Exploiting the nitro group as a "trigger." In hypoxic tumor cells, high levels

of nitroreductases can reduce the

to a cytotoxic

or hydroxylamine species, creating a tumor-selective "smart bomb."
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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